Cas no 2229183-36-0 (1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid)
1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid
- 2229183-36-0
- EN300-1971321
- 1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
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- Inchi: 1S/C13H12F2O4/c1-7-3-2-4-9(10(7)19-12(14)15)13(11(17)18)5-8(16)6-13/h2-4,12H,5-6H2,1H3,(H,17,18)
- InChI Key: ACBVSNLSPDSXOZ-UHFFFAOYSA-N
- SMILES: FC(OC1C(C)=CC=CC=1C1(C(=O)O)CC(C1)=O)F
Computed Properties
- Exact Mass: 270.07036518g/mol
- Monoisotopic Mass: 270.07036518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.6Ų
1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1971321-0.05g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 0.05g |
$1224.0 | 2023-09-16 | ||
| Enamine | EN300-1971321-0.1g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 0.1g |
$1283.0 | 2023-09-16 | ||
| Enamine | EN300-1971321-0.25g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 0.25g |
$1341.0 | 2023-09-16 | ||
| Enamine | EN300-1971321-0.5g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 0.5g |
$1399.0 | 2023-09-16 | ||
| Enamine | EN300-1971321-1.0g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 1g |
$1458.0 | 2023-05-26 | ||
| Enamine | EN300-1971321-2.5g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 2.5g |
$2856.0 | 2023-09-16 | ||
| Enamine | EN300-1971321-5.0g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 5g |
$4226.0 | 2023-05-26 | ||
| Enamine | EN300-1971321-10.0g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 10g |
$6266.0 | 2023-05-26 | ||
| Enamine | EN300-1971321-1g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 1g |
$1458.0 | 2023-09-16 | ||
| Enamine | EN300-1971321-5g |
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid |
2229183-36-0 | 5g |
$4226.0 | 2023-09-16 |
1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Wan Lab Chip, 2020,20, 4528-4538
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid
1-2-(Difluoromethoxy)-3-Methylphenyl-3-Oxocyclobutane-1-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2229183-36-0, known as 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of cyclobutane carboxylic acid, featuring a substituted phenyl group and a difluoromethoxy substituent. The difluoromethoxy group, attached to the phenyl ring at the 2-position, introduces unique electronic and steric properties, making this compound a promising candidate for various applications.
Recent studies have highlighted the potential of 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid in drug design. Its cyclobutane core provides structural rigidity, which is often desirable in medicinal chemistry for enhancing bioavailability and target specificity. The carboxylic acid functional group further adds versatility, enabling the formation of amides or esters for diverse chemical modifications.
The synthesis of this compound involves a multi-step process, typically starting from a substituted phenol derivative. The introduction of the difluoromethoxy group is achieved through nucleophilic aromatic substitution or other advanced methodologies. Researchers have recently explored green chemistry approaches to optimize the synthesis pathway, reducing environmental impact while maintaining high yields.
In terms of biological activity, 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid has shown promise as a potential modulator of cellular pathways. Preclinical studies suggest that it may act as an antagonist or agonist at specific receptors, depending on its structural configuration. The presence of the methylphenyl group enhances lipophilicity, which is crucial for membrane permeability and receptor binding.
Moreover, the compound's oxocyclobutane moiety contributes to its stability and reactivity. This structural feature has been implicated in various catalytic cycles, making it a valuable component in asymmetric synthesis and enzyme mimicry. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological targets at an atomic level, providing deeper insights into its mechanism of action.
From an industrial perspective, 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid is being explored for its potential in agrochemicals and specialty chemicals. Its ability to withstand harsh environmental conditions makes it a viable option for formulations requiring stability under varying pH and temperature ranges.
In conclusion, 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Ongoing research continues to uncover new dimensions of its utility, positioning it as a key player in future innovations.
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